3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide
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Overview
Description
G0-C14 is a cationic lipid-like compound that is an alkyl-modified polyamidoamine dendrimer. It is primarily used in the preparation of macrophage-targeted nanoparticles for various biomedical applications, including gene delivery and vaccine delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
G0-C14 is synthesized through the ring opening of 1,2-epoxytetradecane by generation 0 of poly(amidoamine) dendrimers. The reaction involves mixing generation 0 dendrimer ethylenediamine core-poly(amidoamine) with 1,2-epoxytetradecane at a molar ratio of 1:7 . The resulting compound has cationic head groups that efficiently bind small interfering RNA via electrostatic interactions and flexible hydrophobic tails for self-assembly with poly(lactide-co-glycolide)-poly(ethylene glycol) to form nanoparticles .
Industrial Production Methods
The industrial production of G0-C14 involves a robust self-assembly method. The process includes dissolving polyHCPT and DSPE-PEG3K in dimethylformamide to form a homogeneous solution, preparing a mixture of small interfering RNA and G0-C14 in different molar ratios, and adding the mixture dropwise to deionized water under vigorous stirring. The formed nanoparticle dispersion is then transferred to an ultrafiltration device and centrifuged to remove the organic solvent and free compounds .
Chemical Reactions Analysis
Types of Reactions
G0-C14 undergoes various chemical reactions, including:
Electrostatic interactions: The cationic head groups of G0-C14 bind to negatively charged molecules such as small interfering RNA.
Self-assembly: The hydrophobic tails of G0-C14 facilitate self-assembly with other molecules to form nanoparticles.
Common Reagents and Conditions
Reagents: 1,2-epoxytetradecane, poly(amidoamine) dendrimers, polyHCPT, DSPE-PEG3K, dimethylformamide, deionized water.
Conditions: Vigorous stirring, ultrafiltration, centrifugation.
Major Products Formed
The major products formed from these reactions are macrophage-targeted nanoparticles that can be used for gene delivery and vaccine delivery .
Scientific Research Applications
G0-C14 has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of nanoparticles for gene delivery.
Biology: Facilitates the delivery of small interfering RNA to target cells.
Industry: Used in the development of vaccines and therapeutic agents.
Mechanism of Action
G0-C14 exerts its effects through the following mechanisms:
Electrostatic Binding: The cationic head groups of G0-C14 bind to negatively charged molecules such as small interfering RNA via electrostatic interactions.
Gene Silencing: The nanoparticles formed by G0-C14 can deliver small interfering RNA to target cells, leading to gene silencing and enhanced therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Poly(lactide-co-glycolide)-poly(ethylene glycol) (PLGA-PEG): Used in the preparation of nanoparticles but has lower encapsulation efficiency for small interfering RNA compared to G0-C14.
Generation 0 of poly(amidoamine) dendrimers: Used as a base for the synthesis of G0-C14 but lacks the cationic head groups and hydrophobic tails that enhance the binding and self-assembly properties of G0-C14.
Uniqueness of G0-C14
G0-C14 is unique due to its high encapsulation efficiency for small interfering RNA and its ability to form stable nanoparticles with minimal cytotoxicity. This makes it a highly effective compound for gene delivery and therapeutic applications .
Properties
Molecular Formula |
C106H216N10O10 |
---|---|
Molecular Weight |
1790.9 g/mol |
IUPAC Name |
3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide |
InChI |
InChI=1S/C106H216N10O10/c1-7-13-19-25-31-37-43-49-55-61-67-97(117)91-107-77-79-109-103(123)73-83-113(85-75-105(125)111-81-87-115(93-99(119)69-63-57-51-45-39-33-27-21-15-9-3)94-100(120)70-64-58-52-46-40-34-28-22-16-10-4)89-90-114(84-74-104(124)110-80-78-108-92-98(118)68-62-56-50-44-38-32-26-20-14-8-2)86-76-106(126)112-82-88-116(95-101(121)71-65-59-53-47-41-35-29-23-17-11-5)96-102(122)72-66-60-54-48-42-36-30-24-18-12-6/h97-102,107-108,117-122H,7-96H2,1-6H3,(H,109,123)(H,110,124)(H,111,125)(H,112,126) |
InChI Key |
TZVPPOIQUSWFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CNCCNC(=O)CCN(CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCN(CCC(=O)NCCNCC(CCCCCCCCCCCC)O)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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